1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a bromophenyl group, a chlorinated chromeno-pyrrole core, and a methylpyridinyl moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno-Pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole structure.
Introduction of the Bromophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated intermediate in the presence of a palladium catalyst.
Chlorination and Methylpyridinyl Substitution: Chlorination can be performed using reagents like thionyl chloride or N-chlorosuccinimide. The methylpyridinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the chromeno-pyrrole core.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which might interact with biological targets in novel ways.
Materials Science: Its complex structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromophenyl and chlorinated chromeno-pyrrole core could facilitate binding to hydrophobic pockets in proteins, while the methylpyridinyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-1H-pyrrole: Similar in having a bromophenyl group but lacks the complex chromeno-pyrrole structure.
7-Chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar core structure but without the bromophenyl group.
Uniqueness
1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups, which can provide a balance of hydrophobic and hydrophilic properties, potentially leading to unique biological activities and material properties.
Properties
Molecular Formula |
C23H14BrClN2O3 |
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Molecular Weight |
481.7 g/mol |
IUPAC Name |
1-(3-bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14BrClN2O3/c1-12-7-8-26-18(9-12)27-20(13-3-2-4-14(24)10-13)19-21(28)16-11-15(25)5-6-17(16)30-22(19)23(27)29/h2-11,20H,1H3 |
InChI Key |
OISKVYQXBFRCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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